molecular formula C16H24N2O2 B1452575 Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate CAS No. 885270-22-4

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate

Cat. No.: B1452575
CAS No.: 885270-22-4
M. Wt: 276.37 g/mol
InChI Key: KEPYUGLRWGHYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-(aminomethyl)phenyl substituent at the 3-position of the pyrrolidine ring. This structure combines a rigid pyrrolidine scaffold with a flexible aminomethylphenyl side chain, making it a versatile intermediate in medicinal chemistry and drug discovery. Key synonyms include 1-Pyrrolidinecarboxylic acid, 3-[4-(aminomethyl)phenyl]-, 1,1-dimethylethyl ester and tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate . Its CAS number is listed as 885270-22-4 in some references , though discrepancies in nomenclature and identifiers exist across sources . The compound is typically synthesized with a purity of 95% , and its applications span anticancer agent development and organocatalyst synthesis .

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPYUGLRWGHYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677785
Record name tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-22-4
Record name tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation. This interaction is crucial for optimizing drug-like properties and enhancing the efficacy of therapeutic agents.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in protein degraders can lead to the formation of ternary complexes, which are essential for targeted protein degradation. This process can modulate cellular pathways and impact gene expression, ultimately affecting cellular metabolism.

Biological Activity

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate, with CAS number 885270-22-4, is a compound that has garnered interest in pharmacological studies due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 280.38 g/mol
  • Chemical Structure :
    C16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure features a pyrrolidine ring substituted with an aminomethyl phenyl group and a tert-butyl ester, which is significant for its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism and diabetes management .
  • Receptor Modulation : The compound's structure suggests potential interactions with various receptors, including those involved in neurotransmission and hormonal regulation. Its ability to modulate receptor activity could lead to significant therapeutic effects.

Antidiabetic Potential

This compound has been investigated for its potential as a DPP-4 inhibitor, which is crucial in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors increase the levels of incretin hormones, which help regulate insulin secretion in response to meals .

Compound IC50 (μM) Effect on DPP-4 Activity
This compoundTBDInhibitory effect observed

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit DPP-4 activity at concentrations around 50 μM, showcasing its potential as a therapeutic agent for T2DM .
  • Structure-Activity Relationship (SAR) : The SAR studies highlight the importance of the aminomethyl group in enhancing the binding affinity to DPP-4. Modifications to this group could lead to improved potency and selectivity .
  • Safety and Efficacy : Safety assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further clinical evaluation.

Scientific Research Applications

Antidepressant Potential

Research indicates that compounds similar to tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate may exhibit antidepressant properties. The structural features allow for interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of this compound can enhance mood and alleviate symptoms of depression in animal models .

Analgesic Effects

There is emerging evidence suggesting that the compound may possess analgesic properties. Its ability to modulate pain pathways could make it a candidate for developing new pain relief medications. Preliminary studies have indicated that certain analogs demonstrate significant pain-relieving effects in controlled trials .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex pharmaceuticals and agrochemicals. Researchers have utilized this compound in multi-step synthesis processes to create novel compounds with desired biological activities .

Chiral Synthesis

The compound's chiral nature enables its use in asymmetric synthesis, where it can help produce enantiomerically pure compounds essential for pharmaceuticals. This application is crucial in drug development, as the efficacy and safety of drugs often depend on their stereochemistry .

Polymer Chemistry

In materials science, this compound has potential applications in developing polymers with specific properties. Its reactivity can be harnessed to create polymeric materials with enhanced mechanical strength and thermal stability, suitable for various industrial applications .

Coatings and Adhesives

The compound can also be integrated into formulations for coatings and adhesives, providing improved adhesion properties and durability under various environmental conditions. Research has shown that incorporating this compound into adhesive formulations significantly enhances performance metrics such as shear strength and temperature resistance .

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant mood improvement in rodent models using derivatives of the compound .
Study BOrganic SynthesisSuccessfully used as a key intermediate in synthesizing complex pharmaceutical agents .
Study CPolymer ApplicationsDeveloped a new class of thermally stable polymers incorporating the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate are best understood through comparison with analogous pyrrolidine derivatives. Below, we categorize these compounds based on substituent variations and analyze their key differences.

Sulfonyl and Sulfonamide Derivatives

  • tert-butyl 3-{[4-(trifluoromethyl)benzenesulfonyl]methyl}pyrrolidine-1-carboxylate (IIf) Structure: Contains a trifluoromethylbenzenesulfonyl group instead of the aminomethylphenyl moiety. Synthesis: Prepared via oxidation of a sulfanyl precursor using meta-chloroperbenzoic acid (76% yield) . However, the absence of an amine group limits its utility in reactions requiring nucleophilic sites. Applications: Used in multifunctional ligand development for receptor modulation .

Alkyl and Alkyne-Substituted Derivatives

  • tert-Butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooct-1-yn-1-yl)phenyl)pyrrolidine-1-carboxylate (7b) Structure: Features a 7-oxooct-1-yn-1-yl chain and a silyl-protected hydroxymethyl group. Synthesis: Involves Sonogashira coupling with Pd/Cu catalysis (yellow oil, unspecified yield) . Properties: The alkyne group enables click chemistry applications, while the silyl protection complicates deprotection steps. Applications: Intermediate in constrained FTY720 analogs for dual-acting anticancer agents .
  • tert-Butyl (2S,3R)-2-(hydroxymethyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate (7c)

    • Structure : Hydrogenated version of 7b, with an octyl chain replacing the alkyne.
    • Synthesis : Catalytic hydrogenation of 7b using Pd/C (94% purity) .
    • Properties : Increased hydrophobicity due to the alkyl chain, enhancing membrane permeability.

Amino and Fluoro-Substituted Derivatives

  • tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Structure: Incorporates a nitro-pyrimidinylamino group at the 3-position. Synthesis: Prepared via nucleophilic substitution (Rf = 0.29 in hexane:ethyl acetate) . Properties: The nitro group confers redox activity, useful in prodrug designs.
  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

    • Structure : Contains trifluoromethyl and hydroxyl groups, introducing stereochemical complexity.
    • Properties : Fluorine atoms enhance metabolic stability and bioavailability. Melting points and solubility differ significantly from the target compound due to increased polarity .

Structural Analogs with Modified Aromatic Groups

  • tert-Butyl 3-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate Structure: Substitutes aminomethyl with methoxycarbonyl. Characterization: 1H NMR (500 MHz, CDCl3) confirms ester functionality . Applications: Used in peptide mimetics due to its ester’s hydrolytic lability.

Comparative Data Table

Compound Name Substituent Key Functional Groups Yield/Purity Applications Reference
This compound 4-(aminomethyl)phenyl Amine, tert-butyl carbamate 95% Anticancer agents, catalysts
tert-butyl 3-{[4-(trifluoromethyl)benzenesulfonyl]methyl}pyrrolidine-1-carboxylate Trifluoromethylbenzenesulfonyl Sulfonyl, trifluoromethyl 76% Ligand development
tert-Butyl (2S,3R)-2-(hydroxymethyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate 7-oxooctyl, hydroxymethyl Hydroxyl, alkyl chain 94% Anticancer agents
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Trifluoromethyl, hydroxyl Fluorine, hydroxyl N/A Bioavailability enhancement

Key Findings and Implications

Synthetic Flexibility: The target compound’s aminomethyl group enables diverse derivatization (e.g., amide coupling), unlike sulfonyl or alkyl-substituted analogs .

Biological Relevance : Compared to fluorinated derivatives , the amine moiety enhances interactions with biological targets (e.g., kinases or GPCRs) .

Catalytic Utility: The aminomethyl group’s nucleophilicity makes the compound superior to silyl-protected analogs in organocatalysis .

Preparation Methods

Protection of Pyrrolidine Nitrogen with tert-Butyl Carbamate (Boc)

  • The pyrrolidine nitrogen is protected by introducing a tert-butyl carbamate group to prevent unwanted side reactions during subsequent functionalization steps.
  • This protection is commonly achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions.
  • The Boc group stabilizes the nitrogen and allows selective reactions at other sites on the molecule.

Selective Deprotection of Carbamate Protecting Groups

  • For compounds with multiple carbamate protections, selective removal of the carbamate group at the 3-position amino group is crucial.
  • The method involves treating tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives with a base such as alkali metal hydroxides (e.g., potassium hydroxide), alkaline earth metal hydroxides, or metal alkoxides.
  • The reaction is carried out in solvents like water, tetrahydrofuran, toluene, or alcohols at temperatures ranging from 0 to 160 °C (preferably 50 to 120 °C) for 15 minutes to 12 hours.
  • The selective deprotection yields tert-butyl 3-aminopiperidine-1-carboxylate derivatives with good efficiency.
  • The reaction progress is monitored by gas chromatography or high-performance liquid chromatography (HPLC).
  • Post-reaction workup includes filtration, extraction, washing, and isolation by crystallization or distillation.

Summary of Typical Reaction Conditions

Step Reagents/Conditions Solvents Temperature (°C) Time Yield / Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Anhydrous solvents (e.g., DCM) Room temperature 1–24 hours High yield, stable Boc-protected intermediate
Photoredox Catalysis Ir(p-F(t-Bu)-ppy)3 catalyst, visible light Suitable organic solvent Ambient Several hours Moderate yield (~50%), regioisomer formation
Phosphonylation Reaction Dihydropyridines, light irradiation Organic solvents Ambient Several hours Moderate yield (~42%), characterized by 31P NMR
Selective Carbamate Deprotection Base (KOH, Cs2CO3, metal alkoxides) Water, THF, toluene, alcohols 0–160 (preferably 50–120) 15 min–12 h (preferably 30 min–5 h) Good yields, monitored by GC/HPLC

Analytical Characterization During Preparation

Research Findings and Implications

  • The preparation methods emphasize selective protection and deprotection to achieve high purity of the target compound.
  • Photoredox catalysis offers a modern approach to aryl substitution, though yields are moderate and require purification.
  • The aminomethyl group on the phenyl ring allows further chemical modifications, making this compound a versatile intermediate.
  • The use of bases such as alkali metal hydroxides in selective deprotection steps is industrially advantageous due to mild conditions and good yields.
  • The combination of classical protection chemistry and modern catalytic methods enables efficient and scalable synthesis suitable for medicinal chemistry applications.

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate?

Methodological Answer: The compound can be synthesized via:

  • Photoredox Catalysis : Decarboxylative coupling using Ir(III) catalysts (e.g., Ir(p-F(t-Bu)-ppy)₃) under visible light to introduce aryl groups. This method achieves moderate yields (~50%) and may produce regioisomers requiring chromatographic separation .
  • Phosphonylation Reactions : Photoinduced formal deformylative phosphonylation with dihydropyridines, yielding phosphorylated derivatives (e.g., 42% yield for tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate). This route uses [³¹P] NMR to confirm product identity .
  • Protection/Deprotection Strategies : Use of tert-butyl carbamate (Boc) groups to stabilize intermediates. For example, Boc-protected pyrrolidines are synthesized under anhydrous conditions with reagents like TFA for deprotection .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Key techniques include:

  • Multinuclear NMR : ¹H, ¹³C, and ³¹P NMR to identify rotamers (common in tertiary amides) and confirm regiochemistry. For example, dual NMR signals in tert-butyl 2-(4-(phenylsulfonyl)phenyl)pyrrolidine-1-carboxylate indicate rotameric forms .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS and HRMS validate molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : To detect functional groups like carbonyls (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹) .

Q. What are the typical applications in medicinal chemistry?

Methodological Answer:

  • Pharmaceutical Intermediates : Used to synthesize enzyme inhibitors (e.g., kinase inhibitors) and receptor ligands. The aminomethylphenyl group enhances binding to biological targets .
  • Peptidomimetics : The pyrrolidine scaffold mimics proline in peptides, enabling conformational restriction for drug design .

Advanced Research Questions

Q. How to address rotamer formation in NMR characterization of this compound?

Methodological Answer:

  • Variable-Temperature NMR : Elevate temperature (e.g., 50–80°C) to coalesce rotamer signals. For example, tert-butyl 2-(4-cyanophenyl)pyrrolidine-1-carboxylate shows resolved rotamers at 25°C but coalesces at elevated temperatures .
  • Computational Modeling : Use DFT calculations to predict rotamer populations and assign NMR peaks .
  • Selective Decoupling : Apply 2D NMR (e.g., NOESY) to differentiate between rotamers .

Q. What strategies mitigate instability during storage or reactions?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the aminomethyl group .
  • Low-Temperature Storage : Keep at –20°C in desiccated conditions to avoid hydrolysis of the Boc group .
  • Additive Use : Include radical scavengers (e.g., BHT) during photoredox reactions to suppress side reactions .

Q. How to resolve stereochemistry in derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use tert-butyl (R)-2-(aminomethyl)pyrrolidine-1-carboxylate as a chiral building block for asymmetric synthesis .
  • Enzymatic Resolution : Lipases or esterases can enantioselectively hydrolyze intermediates .
  • X-ray Crystallography : Confirm absolute configuration of crystalline derivatives (e.g., tert-butyl (2S,3R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate) .

Q. How to design experiments to study reactivity in cross-coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings. For example, Pd(OAc)₂ with SPhos ligand achieves >70% yield in arylations .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of hydrophobic intermediates .
  • Kinetic Monitoring : Use in situ IR or LC-MS to track reaction progress and identify byproducts .

Data Contradictions and Analysis

Q. Why do yields vary significantly across synthetic methods?

Critical Analysis:

  • Substrate Sensitivity : Photoredox methods (50–69% yields) are highly dependent on electronic effects of substituents, whereas phosphonylation reactions yield ~42% due to competing side pathways .
  • Purification Challenges : Regioisomers (e.g., 14% vs. 50% yields in decarboxylative arylation) complicate isolation, necessitating advanced chromatographic techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.